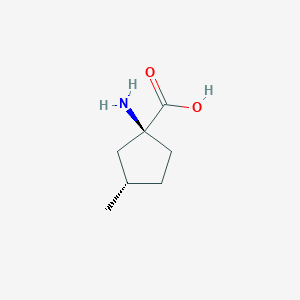
(1S,3S)-1-Amino-3-methylcyclopentanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3S)-1-Amino-3-methylcyclopentanecarboxylic acid is a chiral amino acid derivative with a unique cyclopentane ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-1-Amino-3-methylcyclopentanecarboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor, such as a δ-amino alcohol, under specific conditions to form the cyclopentane ring . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and reagents such as acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound may involve more scalable and cost-effective processes. These methods often utilize flow microreactor systems to enhance the efficiency and sustainability of the synthesis . The use of such advanced technologies allows for better control over reaction conditions and yields.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,3S)-1-Amino-3-methylcyclopentanecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and alkyl halides for substitution. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution can result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
(1S,3S)-1-Amino-3-methylcyclopentanecarboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of (1S,3S)-1-Amino-3-methylcyclopentanecarboxylic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes, such as ornithine aminotransferase, by forming a complex with the enzyme and preventing its normal function . This inhibition can lead to various biochemical effects, depending on the enzyme and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,3R)-1-Amino-3-methylcyclopentanecarboxylic acid: This is a diastereomer of the compound with different stereochemistry.
(1R,3S)-1-Amino-3-methylcyclopentanecarboxylic acid: Another diastereomer with a different configuration.
Cyclohexanecarboxylic acid derivatives: These compounds have a similar ring structure but differ in the size and substitution of the ring.
Uniqueness
(1S,3S)-1-Amino-3-methylcyclopentanecarboxylic acid is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of both an amino group and a carboxylic acid group in a cyclopentane ring makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C7H13NO2 |
|---|---|
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
(1S,3S)-1-amino-3-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-5-2-3-7(8,4-5)6(9)10/h5H,2-4,8H2,1H3,(H,9,10)/t5-,7-/m0/s1 |
Clé InChI |
APKKGYQCZMFHHP-FSPLSTOPSA-N |
SMILES isomérique |
C[C@H]1CC[C@](C1)(C(=O)O)N |
SMILES canonique |
CC1CCC(C1)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


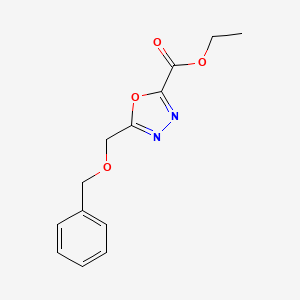
![2-(4'-Ethoxy-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15280958.png)
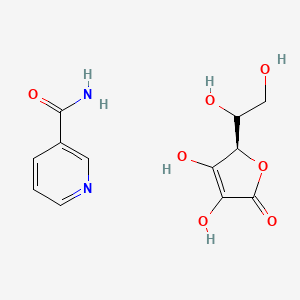
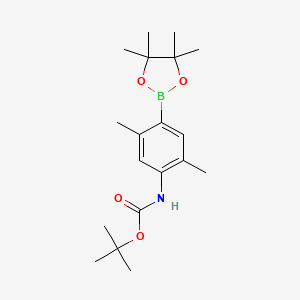
![Benzenesulfonylfluoride, 2-chloro-5-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B15280981.png)
![6-(2-Methoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280988.png)
![4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B15280991.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzyl}-2-(4-methoxyphenyl)ethanamine](/img/structure/B15280993.png)
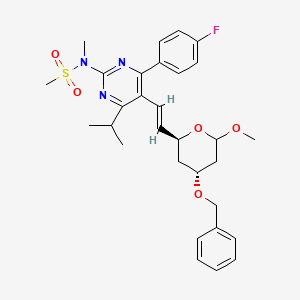
![6-(4-Chlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281003.png)
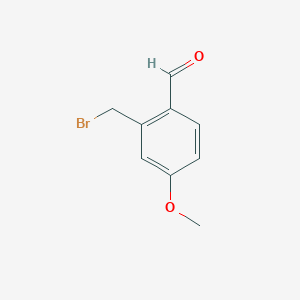
![6-(1-Benzofuran-2-yl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281008.png)
![racemic cis-Octahydro-pyrrolo[3,4-d]azepine-6-carboxylic acid tert-butyl ester](/img/structure/B15281011.png)

